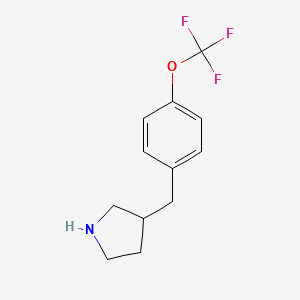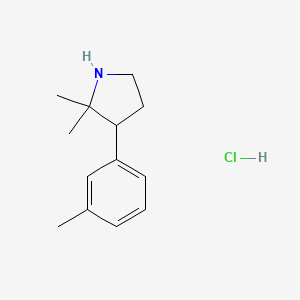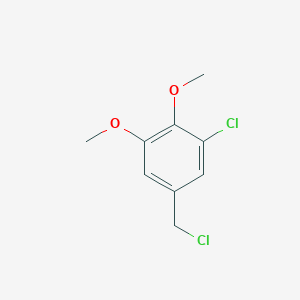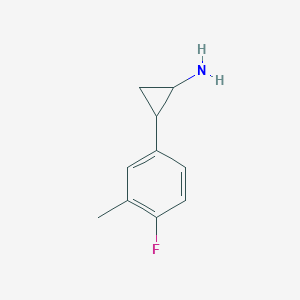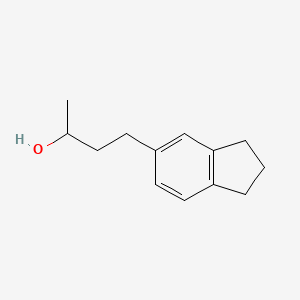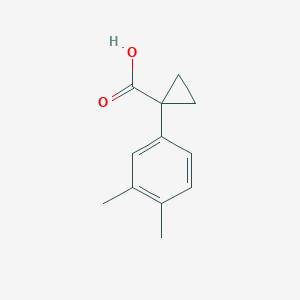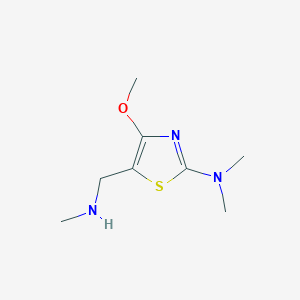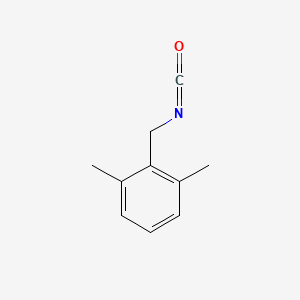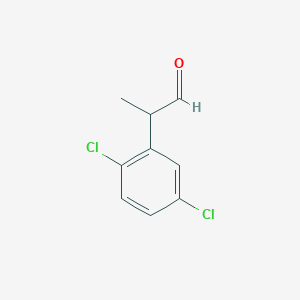![molecular formula C10H14BrN3O2 B13605289 tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C10H14BrN3O2 and a molecular weight of 288.14 g/mol . It is a derivative of pyrimidine and is characterized by the presence of a bromomethyl group at the 5-position of the pyrimidine ring and a tert-butyl carbamate group at the nitrogen atom.
Méthodes De Préparation
The synthesis of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate typically involves the bromination of a pyrimidine derivative followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the reaction of the brominated intermediate with tert-butyl carbamate under basic conditions .
Analyse Des Réactions Chimiques
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.
Applications De Recherche Scientifique
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: Similar structure but lacks the bromomethyl group.
tert-Butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate: Contains an imidazo ring instead of a pyrimidine ring.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a pyrrolo-pyrazine ring system and a tosyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14BrN3O2 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,4H2,1-3H3,(H,12,13,14,15) |
Clé InChI |
RBCXXCGQSLXGBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


